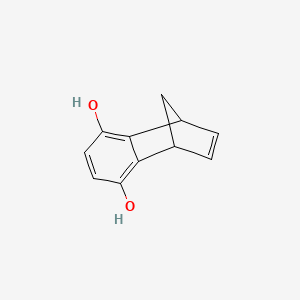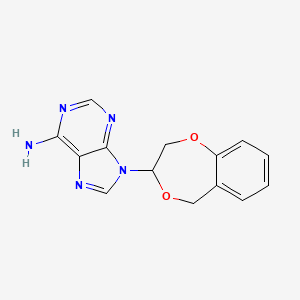
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purin-6-amine is a heterocyclic compound that features a purine core linked to a benzo[e][1,4]dioxepin moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purin-6-amine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a purine derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted purine derivatives with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-amine
- 9H-purin-6-amine
- Benzo[b]pyrano[2,3-e][1,4]dioxepin derivatives
Uniqueness
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purin-6-amine is unique due to its combined structural features of a purine core and a benzo[e][1,4]dioxepin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
918304-37-7 |
|---|---|
Fórmula molecular |
C14H13N5O2 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purin-6-amine |
InChI |
InChI=1S/C14H13N5O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2,(H2,15,16,17) |
Clave InChI |
VKIVEFLBSPAJSH-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C(N=CN=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



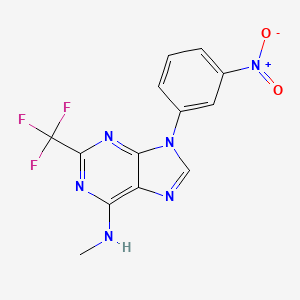
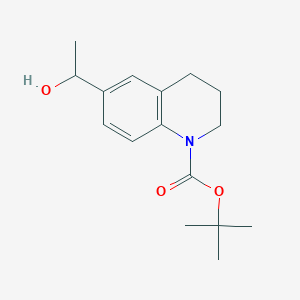

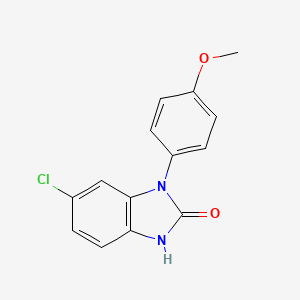
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
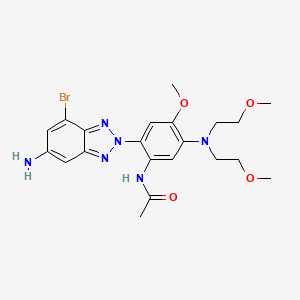
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
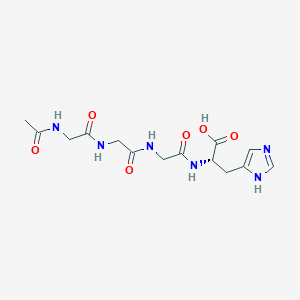
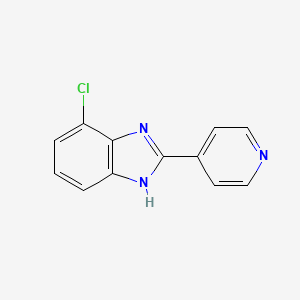
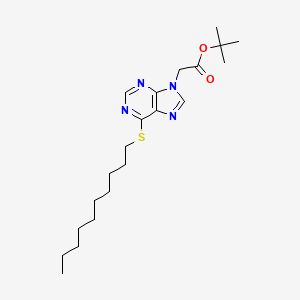
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
